![molecular formula C17H19N3O5 B3012634 N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide CAS No. 887214-52-0](/img/structure/B3012634.png)
N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide
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Overview
Description
“N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring. This ring contains four carbon atoms and one oxygen atom . The compound also contains a morpholino group, which is a six-membered ring containing five carbon atoms and one nitrogen atom, with two of the carbon atoms connected to an oxygen atom. Additionally, it has a nitrobenzamide group, which consists of a benzene ring attached to a nitro group and an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. Techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry would typically be used to analyze the structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The furan ring, for example, can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the characteristics of its functional groups. For example, the presence of the polar amide group might increase its solubility in polar solvents .Scientific Research Applications
Antibacterial Activity
Furan derivatives have gained attention in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored the antibacterial potential of compounds containing furan rings. These derivatives exhibit activity against both gram-positive and gram-negative bacteria . Investigating the specific antibacterial mechanisms and identifying potential targets could lead to the development of novel antimicrobial agents.
Structure-Activity Relationship (SAR) Studies
Systematic SAR studies involving furan derivatives help identify key structural features influencing biological activity. Researchers can modify different parts of the molecule to optimize its pharmacological properties.
Pal, P. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Heterocyclic Chemistry - New Perspectives. DOI: 10.5772/intechopen.1004117
Mechanism of Action
Target of Action
Furan derivatives have been known to act on various targets or receptors in the body, such as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers, etc .
Mode of Action
Furan derivatives have been associated with a wide range of biological and pharmacological activities, suggesting that they may interact with their targets in a variety of ways .
Biochemical Pathways
Furan derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
The presence of the ether oxygen in furan derivatives adds polarity and the potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of lead molecules and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives have been associated with a wide range of biological and pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Future Directions
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c21-17(13-3-5-14(6-4-13)20(22)23)18-12-15(16-2-1-9-25-16)19-7-10-24-11-8-19/h1-6,9,15H,7-8,10-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDACEFKBMMYHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816691 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide |
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